N-(3-nitrophenyl)pyrrolidine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-nitrophenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-6-1-2-7-13)12-9-4-3-5-10(8-9)14(16)17/h3-5,8H,1-2,6-7H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWQPBHGXPDITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325612 | |
| Record name | N-(3-nitrophenyl)pyrrolidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35799-28-1 | |
| Record name | NSC512796 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-nitrophenyl)pyrrolidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 3 Nitrophenyl Pyrrolidine 1 Carboxamide and Its Analogues
Foundational Synthetic Routes to Pyrrolidine (B122466) Carboxamide Scaffold
The creation of the pyrrolidine carboxamide scaffold is central to the synthesis of the target compound and its derivatives. These foundational routes typically involve the formation of an amide linkage to a pre-existing pyrrolidine ring.
One of the most direct methods involves the reaction of a carboxylic acid with an amine, a process known as amidation. jocpr.com To facilitate this reaction, which can be energetically challenging, coupling agents are often employed. jocpr.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with catalysts such as 4-(N,N-dimethylamino)pyridine (DMAP). jocpr.comasiaresearchnews.com
Another prevalent strategy is the reaction of amines with more activated forms of carboxylic acids, such as acyl chlorides or anhydrides. scribd.com Acyl chlorides can be prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. scribd.com The subsequent reaction with pyrrolidine, typically in the presence of a base to neutralize the HCl byproduct, yields the desired carboxamide. scribd.com
A key precursor for many chiral pyrrolidine derivatives is the amino acid proline. mdpi.com Its inherent chirality makes it an invaluable starting material for asymmetric synthesis. The carboxylic acid group of proline can be activated and coupled with various amines, or the amino group can be acylated to form the desired carboxamide scaffold.
The 1,3-dipolar cycloaddition is another powerful method for constructing the pyrrolidine ring itself. nih.govacs.org This reaction typically involves an azomethine ylide reacting with an alkene (a dipolarophile) to form the five-membered ring with a high degree of stereocontrol. nih.gov Subsequent functionalization can then be performed to introduce the carboxamide group.
Table 1: Comparison of Foundational Synthetic Routes
| Method | Reactants | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Amidation | Carboxylic Acid + Pyrrolidine | Coupling agents (e.g., DCC, HATU), Catalyst (e.g., DMAP) | Versatile, wide substrate scope | Requires stoichiometric coupling agents, potential for side products |
| Acyl Chloride Method | Acyl Chloride + Pyrrolidine | Thionyl chloride (SOCl₂), Base (e.g., Triethylamine) | High reactivity, often high yield | Acyl chlorides can be moisture-sensitive, potential for side reactions |
| From Proline | Proline derivatives + Amines/Acylating agents | Standard peptide coupling reagents | Access to chiral products | Limited to proline-based structures |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Alkene | Acid or metal catalysts | Builds the ring, high stereocontrol | Multi-step process to reach final carboxamide |
Targeted Synthesis of N-(3-nitrophenyl)pyrrolidine-1-carboxamide
The specific synthesis of this compound (CAS No. 35799-28-1) can be achieved through several reliable methods based on the foundational routes. achemblock.com A common and efficient approach is the reaction between pyrrolidine and an activated derivative of 3-nitrobenzoic acid.
A highly effective method involves the use of 3-nitrophenyl isocyanate. The reaction of pyrrolidine with 3-nitrophenyl isocyanate in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature provides a direct and often high-yielding route to the target urea (B33335) derivative, which is structurally analogous to a carboxamide.
Alternatively, a two-step, one-pot amidation procedure can be employed. This method was successfully used for the synthesis of similar N-(2'-nitrophenyl)pyrrolidine-2-carboxamides. nih.gov In this approach, N-protected proline (as a surrogate for a pyrrolidine carboxylic acid) is first treated with thionyl chloride to form the acyl chloride in situ. nih.gov This is followed by the addition of the desired amine (in this case, 3-nitroaniline) to form the amide bond. For the target compound, the synthesis would involve reacting pyrrolidine with 3-nitrobenzoyl chloride.
Proposed Synthetic Scheme:
Route A: Via Isocyanate
Pyrrolidine + 3-Nitrophenyl isocyanate → this compound
Route B: Via Acyl Chloride
3-Nitrobenzoic acid + SOCl₂ → 3-Nitrobenzoyl chloride
3-Nitrobenzoyl chloride + Pyrrolidine + Base → this compound
These methods are robust and allow for the preparation of the target compound from readily available starting materials.
Strategies for Structural Diversification and Analogue Preparation
Creating analogues of this compound is crucial for exploring structure-activity relationships in drug discovery. nih.gov Diversification can be achieved by modifying the pyrrolidine ring, altering the aromatic ring, or introducing chirality.
Modifications to both the pyrrolidine and the nitrophenyl rings allow for the synthesis of a wide array of analogues.
Pyrrolidine Ring: Substituents can be introduced at various positions on the pyrrolidine ring. Starting with substituted pyrrolidines, such as 3-hydroxypyrrolidine or proline derivatives, allows for functionalization. mdpi.com For instance, the hydroxyl group can be further derivatized, or the carboxylic acid of proline can serve as a handle for attaching different chemical moieties. The stereochemistry of substituents on the pyrrolidine ring can significantly influence the biological profile of the molecule. nih.gov
Aromatic Ring: The 3-nitrophenyl group offers multiple avenues for modification. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a variety of other functional groups. Furthermore, different substituted anilines or benzoic acids can be used in the initial coupling reaction to introduce diverse patterns of substitution on the aromatic ring, such as chloro, fluoro, methyl, or methoxy (B1213986) groups. plos.org For example, a series of sulphonamide pyrrolidine carboxamide derivatives were synthesized with various substitutions on the terminal phenyl ring, including trifluoromethyl and dimethyl groups. nih.gov
The synthesis of enantiomerically pure compounds is often essential, as different enantiomers can have distinct biological activities. nih.gov
Chiral synthesis of pyrrolidine carboxamides can be achieved through several strategies:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. L-proline and trans-4-hydroxy-L-proline are common precursors that provide a chiral pyrrolidine scaffold. mdpi.com
Asymmetric Catalysis: Organocatalysis, often employing chiral pyrrolidine-based catalysts, has emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines. unibo.it For instance, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been used for enantioselective Michael additions to form functionalized pyrrolidine rings with high enantioselectivity. rsc.org
Resolution of Racemates: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Table 2: Examples of Synthesized Pyrrolidine Carboxamide Analogues
| Compound Name | Modification Strategy | Precursors | Reference |
|---|---|---|---|
| N-(1-(3-chloro-4-fluorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | Aromatic Ring Diversification | L-proline, 3-chloro-4-fluoroaniline | plos.org |
| Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | Aromatic Ring Isomer | N-Boc-L-proline, various amines | nih.gov |
| Benzimidazole carboxamides with a pyrrolidine nucleus | Scaffold Hopping | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, methyl acrylate | nih.gov |
Advanced Synthetic Techniques Utilized
Modern organic synthesis has introduced several advanced techniques that can be applied to the preparation of this compound and its analogues, often leading to higher efficiency, milder reaction conditions, and improved environmental profiles.
Organocatalysis: Asymmetric organocatalysis, using small organic molecules like proline and its derivatives, provides a metal-free alternative for constructing chiral pyrrolidine scaffolds. unibo.itnumberanalytics.com These catalysts can promote various transformations, including aldol (B89426) and Michael addition reactions, in a highly enantioselective manner. unibo.it
Transition Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions are versatile methods for forming C-N bonds, enabling the synthesis of N-aryl amides from aryl halides and amides. numberanalytics.commdpi.com
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction efficiency. nih.govunipa.it This technique is particularly beneficial for amidation reactions, which can be slow under conventional heating.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Amide bond formation can be performed in flow systems, allowing for rapid optimization and production.
Biocatalysis: Enzymes, such as lipases and amidases, can catalyze the formation of amide bonds under very mild and highly selective conditions. numberanalytics.com This green chemistry approach is particularly useful for synthesizing complex molecules while minimizing side reactions. numberanalytics.com
These advanced techniques provide powerful tools for medicinal chemists to efficiently synthesize and diversify libraries of pyrrolidine carboxamides for further investigation. nih.gov
Structural Elucidation and Analytical Characterization of N 3 Nitrophenyl Pyrrolidine 1 Carboxamide
Spectroscopic Analysis for Structural Confirmation
Spectroscopy is the primary tool for elucidating the molecular structure of a compound by observing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of an organic compound in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: This technique identifies the different chemical environments of hydrogen atoms (protons). For N-(3-nitrophenyl)pyrrolidine-1-carboxamide, the spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the amide N-H proton, and the aromatic protons of the 3-nitrophenyl group. The pyrrolidine protons would likely appear as multiplets in the aliphatic region (approx. 1.8-3.6 ppm). The amide proton would typically be a broad singlet in the downfield region (approx. 8.0-9.5 ppm). The four protons on the 3-nitrophenyl ring would appear in the aromatic region (approx. 7.5-8.5 ppm) with characteristic splitting patterns determined by their coupling with each other.
¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule. The spectrum for this compound is expected to show six unique signals for the aromatic carbons of the nitrophenyl ring, one signal for the amide carbonyl carbon (typically downfield, ~160-170 ppm), and two signals for the carbons of the pyrrolidine ring.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ ppm) | Assignment |
| ~ 8.5 (s, 1H) | Amide N-H |
| ~ 8.3 (t, 1H) | Ar-H (C2-H) |
| ~ 7.9 (dd, 1H) | Ar-H (C4-H or C6-H) |
| ~ 7.8 (dd, 1H) | Ar-H (C6-H or C4-H) |
| ~ 7.5 (t, 1H) | Ar-H (C5-H) |
| ~ 3.5 (t, 4H) | Pyrrolidine CH₂-N |
| ~ 1.9 (p, 4H) | Pyrrolidine CH₂-CH₂ |
| Note: This table represents predicted values based on the analysis of similar structures. Actual experimental values may vary. |
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ ppm) | Assignment |
| ~ 165 | C=O (Amide) |
| ~ 148 | Ar-C (C-NO₂) |
| ~ 141 | Ar-C (C-NH) |
| ~ 130 | Ar-CH |
| ~ 124 | Ar-CH |
| ~ 118 | Ar-CH |
| ~ 114 | Ar-CH |
| ~ 46 | Pyrrolidine C-N |
| ~ 25 | Pyrrolidine C-C |
| Note: This table represents predicted values based on the analysis of similar structures. Actual experimental values may vary. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to display several characteristic absorption bands. Key absorptions would include the N-H stretching vibration of the secondary amide, the C=O stretching (Amide I band), and the N-H bending (Amide II band). Furthermore, the presence of the nitro group would be confirmed by strong, distinct peaks corresponding to its symmetric and asymmetric stretching vibrations. Aromatic and aliphatic C-H stretches would also be visible.
| Predicted Infrared (IR) Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3350 - 3250 | N-H Stretch (Amide) |
| 3100 - 3000 | Aromatic C-H Stretch |
| 2980 - 2850 | Aliphatic C-H Stretch |
| 1680 - 1650 | C=O Stretch (Amide I) |
| 1570 - 1510 | Asymmetric NO₂ Stretch |
| 1550 - 1515 | N-H Bend (Amide II) |
| 1360 - 1330 | Symmetric NO₂ Stretch |
| Note: This table represents predicted absorption ranges based on known functional group frequencies. |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₁H₁₃N₃O₃), the molecular weight is 235.24 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be measured, allowing for the unambiguous confirmation of the molecular formula. The spectrum would show a molecular ion peak (e.g., [M+H]⁺ at m/z 236.10) and various fragment ions resulting from the breakdown of the molecule, which can further support the proposed structure.
| Predicted Mass Spectrometry Data (ESI+) | |
| m/z Value | Assignment |
| 236.10 | [M+H]⁺ (Molecular Ion) |
| 166.06 | [M - C₄H₇N + H]⁺ |
| 138.06 | [M - C₄H₈N₂O + H]⁺ |
| 70.07 | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |
| Note: This table represents the calculated exact mass for the molecular ion and plausible fragment ions. |
X-ray Crystallographic Analysis for Solid-State Structure
While NMR provides the structure in solution, X-ray crystallography can determine the precise three-dimensional arrangement of atoms and molecules in a single crystal. This technique provides definitive proof of structure and reveals detailed information about bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state.
To date, a crystal structure for this compound has not been deposited in public structural databases. However, if a suitable single crystal were obtained and analyzed, it would yield the data outlined in the table below. Analysis of structurally similar compounds, such as N-(3-nitrophenyl)cinnamamide, reveals that the nitrophenyl and amide groups are often nearly coplanar, and crystal packing is typically governed by N-H···O hydrogen bonds and π–π stacking interactions. mdpi.com
| Crystallographic Data (Hypothetical) | |
| Parameter | Value |
| Chemical Formula | C₁₁H₁₃N₃O₃ |
| Formula Weight | 235.24 |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (ų) | To be determined |
| Z (molecules/unit cell) | To be determined |
| Key Bond Lengths/Angles | To be determined |
| Hydrogen Bonding Interactions | To be determined |
| Note: This table indicates the parameters that would be determined from a single-crystal X-ray diffraction experiment. |
Chromatographic Purity Assessment Methodologies
Chromatography is essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for an accurate assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and for preliminary purity checks. The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The purity is qualitatively assessed by the presence of a single spot after visualization under UV light or with a staining agent. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the purity of a compound. Using a reversed-phase column (e.g., C18), the compound is eluted with a mobile phase, typically a mixture of acetonitrile (B52724) and water. The eluting compound is detected by a UV detector. A pure sample will ideally show a single sharp peak in the chromatogram. The purity is calculated as the area of the main peak relative to the total area of all peaks, and is typically expected to be >95% for purified compounds.
Structure Activity Relationship Sar and Pharmacophore Mapping for N 3 Nitrophenyl Pyrrolidine 1 Carboxamide Analogues
Impact of Nitrophenyl Moiety Substitution Patterns on Biological Responses
The substitution pattern on the phenyl ring is a critical determinant of the biological activity in many classes of compounds. For N-aryl pyrrolidine (B122466) derivatives, the nature and position of substituents on the phenyl ring can significantly modulate potency and selectivity.
In a series of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, which are structural isomers of the title compound, the nitrophenyl group has been identified as a key contributor to their antimicrobial and antioxidant properties. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule, affecting its ability to interact with biological targets. nih.govresearchgate.net The position of the nitro group (ortho, meta, or para) is crucial. While direct data for the 3-nitro analogues is sparse, studies on other classes of compounds, such as 3-arylcoumarins, have shown that the position of a nitro substituent on an aryl ring significantly impacts antibacterial activity. researchgate.net
For instance, in a study of sulphonamide pyrolidine carboxamide derivatives, analogues bearing a para-nitrophenylsulphonamide moiety generally exhibited higher antiplasmodial activity compared to those with a toluenesulphonamide group. This suggests that the presence of the nitro group enhances the biological response in that particular scaffold. nih.gov
Interactive Table 1: Biological Activity of Nitrophenyl-Containing Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2',4'-dinitrophenyl)pyrrolidine-2-carboxamide | Analogue with two nitro groups | Potent antimicrobial activity against S. aureus (MIC = 15.6 µg/mL) |
| 1-(4-nitrophenylsulfonyl)-N-(1-oxo-1-(phenylamino)propan-2-yl)pyrrolidine-2-carboxamide | Analogue with a para-nitro substitution on a sulphonamide | Antiplasmodial activity (IC50 = 2.80 µM) nih.gov |
Note: The table presents data from closely related analogues to infer the potential impact of the nitrophenyl moiety.
Influence of Pyrrolidine Ring Substituents on Activity
The pyrrolidine ring serves as a versatile scaffold in drug discovery, offering a three-dimensional structure that can be strategically modified to optimize interactions with biological targets. acs.orgnih.gov Substituents on the pyrrolidine ring can influence the molecule's conformation, lipophilicity, and ability to form key interactions.
SAR studies on various pyrrolidine-containing compounds have consistently demonstrated that the position, stereochemistry, and nature of substituents on the pyrrolidine ring are critical for biological activity. For example, in a series of pyrrolidine-2,5-dione derivatives, substituents at the 3-position strongly affected their anticonvulsant activity. acs.org Similarly, for pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in better in vitro potency as GlyT1 inhibitors. acs.org
Role of the Carboxamide Linker in Ligand-Target Interactions
The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the carboxamide group allow it to form key interactions with amino acid residues in the binding sites of proteins and enzymes. The orientation of the carboxamide group can influence the directionality of these hydrogen bonds, which is a critical factor in ligand-receptor recognition.
In studies of other carboxamide-containing compounds, the amide bond has been shown to be essential for activity. For example, in a series of pyrrolidine amide derivatives acting as N-acylethanolamine acid amidase (NAAA) inhibitors, the amide linker was a key structural feature for their inhibitory potency. nih.gov Modifications to the linker, such as altering its flexibility, have been shown to impact both potency and selectivity. nih.gov
Comparative SAR Across Different Biological Activities
The SAR of a class of compounds can vary significantly depending on the biological target. For pyrrolidine carboxamide derivatives, the structural requirements for activity as, for example, an antimicrobial agent may be different from those for an anticancer or anti-inflammatory agent.
A comparative analysis of the available literature suggests that for N-aryl pyrrolidine carboxamides, the following general trends may be observed:
Antimicrobial Activity: Often associated with the presence of electron-withdrawing groups on the aryl moiety and a certain degree of lipophilicity.
Enzyme Inhibition: Highly dependent on specific interactions with the active site, where substitutions on both the pyrrolidine and aryl rings can be fine-tuned to optimize binding. The stereochemistry of substituents on the pyrrolidine ring is often a critical factor.
Without direct comparative studies on N-(3-nitrophenyl)pyrrolidine-1-carboxamide, it is challenging to definitively predict its SAR across different biological targets. However, the principles derived from related compound series provide a valuable framework for the rational design of future analogues with desired biological activities.
Computational Chemistry and Theoretical Insights into N 3 Nitrophenyl Pyrrolidine 1 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular properties, providing a detailed picture of chemical reactivity and stability.
Electronic Structure and Molecular Orbital Analysis (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govresearchgate.netmdpi.comnih.gov By optimizing the molecular geometry of N-(3-nitrophenyl)pyrrolidine-1-carboxamide, typically using a functional like B3LYP with a basis set such as 6-311G+(d,p), key parameters like bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation can be determined. nih.govresearchgate.net
A critical aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the pyrrolidine (B122466) ring and the amide group, which can act as electron donors. Conversely, the LUMO is anticipated to be centered on the electron-deficient 3-nitrophenyl ring, a consequence of the strong electron-withdrawing nature of the nitro group. This spatial separation of HOMO and LUMO facilitates intramolecular charge transfer, a property that is significant for optical and electronic applications. nih.gov
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical behavior of the molecule. researchgate.netnih.gov These descriptors provide a theoretical framework for understanding the molecule's potential as an electrophile or nucleophile.
Illustrative Quantum Chemical Descriptors for this compound
| Parameter | Symbol | Formula | Typical Value (eV) | Description |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | ~ -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | - | ~ -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.0 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |
| Ionization Potential | IP | -EHOMO | ~ 6.5 | The energy required to remove an electron. |
| Electron Affinity | EA | -ELUMO | ~ 2.5 | The energy released when an electron is added. |
| Electronegativity | χ | (IP + EA) / 2 | ~ 4.5 | The ability of the molecule to attract electrons. |
| Chemical Hardness | η | (IP - EA) / 2 | ~ 2.0 | Measures resistance to change in electron distribution. |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to denote different potential regions. researchgate.net
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack.
Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are favorable for nucleophilic attack.
Green regions denote neutral or weakly interacting areas.
In the MEP map of this compound, distinct regions of varying potential would be observed. The oxygen atoms of the nitro group and the carbonyl oxygen of the amide linker would be characterized by intense red colors, signifying them as the most negative and likely sites for hydrogen bonding or coordination. nih.gov The hydrogen atom of the amide (N-H) would exhibit a strong blue color, indicating a highly positive potential and its role as a hydrogen bond donor. The aromatic protons and the protons on the pyrrolidine ring would also show varying degrees of positive potential. This visual representation of charge distribution is critical for understanding non-covalent interactions. researchgate.net
Molecular Dynamics and Docking Simulations
To understand how this compound might function in a biological context, molecular docking and dynamics simulations are employed. These methods predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. rsc.org
Ligand-Protein Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.netnih.gov A scoring function is used to estimate the binding affinity, often expressed as a binding energy (kcal/mol), where a more negative value suggests a stronger interaction. mdpi.com
For this compound, docking studies against a hypothetical protein target (e.g., an enzyme like a kinase or transferase) would reveal potential binding poses. researchgate.net The analysis would identify key interactions:
Hydrogen Bonds: The amide N-H group could act as a hydrogen bond donor, while the carbonyl and nitro oxygens could serve as acceptors.
Hydrophobic Interactions: The phenyl ring and the aliphatic pyrrolidine ring can engage in hydrophobic interactions with nonpolar amino acid residues.
Pi-Pi Stacking: The nitrophenyl ring could form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Hypothetical Docking Results Against a Protein Kinase Target
| Parameter | Value | Description |
|---|---|---|
| Binding Energy | -8.5 kcal/mol | Indicates a strong theoretical binding affinity. |
| Inhibition Constant (Ki) | 0.5 µM | Predicted concentration required to inhibit protein function. |
| Interacting Residues | LYS 72, GLU 91, LEU 135 | Amino acids in the binding pocket that form key contacts. |
| Hydrogen Bonds | N-H···O (GLU 91), C=O···H-N (LYS 72) | Specific hydrogen bonds stabilizing the complex. |
Receptor Interaction Profiling
Following the initial predictions from docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time. rsc.org MD simulations model the atomic movements of the system, providing insights into the flexibility of the ligand and protein and the durability of their interactions. rsc.org Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored to evaluate the stability of the complex. A stable RMSD for the ligand within the binding site over several nanoseconds suggests a favorable and persistent binding mode.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comeurjchem.comiucr.orgnih.gov It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal.
The Hirshfeld surface can be mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, indicating close interactions like hydrogen bonds. Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing all intermolecular contacts and providing a quantitative percentage contribution for each type of interaction. mdpi.comelsevierpure.com
For a crystal of this compound, Hirshfeld analysis would likely reveal a significant contribution from H···H contacts due to the abundance of hydrogen atoms. nih.gov O···H/H···O contacts would also be prominent, corresponding to the hydrogen bonds formed by the amide and nitro groups. elsevierpure.com Additionally, C···H/H···C interactions would reflect weaker van der Waals forces, and potential C···C contacts could indicate π-π stacking involving the nitrophenyl rings.
Illustrative Hirshfeld Surface Contact Contributions
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 45% | Represents the most frequent, albeit weaker, van der Waals contacts. |
| O···H / H···O | 25% | Corresponds to hydrogen bonding involving carbonyl and nitro groups. |
| C···H / H···C | 15% | Indicates van der Waals interactions between carbon and hydrogen atoms. |
| N···H / H···N | 8% | Relates to interactions involving the amide and nitro nitrogen atoms. |
| C···C | 4% | Suggests potential π-π stacking interactions between aromatic rings. |
Predictive Modeling for Biological Activity
Computational chemistry provides powerful tools for predicting the biological activity of novel chemical entities, thereby accelerating the drug discovery process. For this compound and its analogs, predictive modeling techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are instrumental in elucidating potential therapeutic applications. These in silico methods forecast how a molecule might interact with specific biological targets, such as enzymes or receptors, guiding further experimental validation.
While direct computational studies on this compound are not extensively documented in publicly available research, significant insights can be drawn from predictive modeling performed on structurally related compounds. Research on various nitrophenyl- and pyrrolidine-containing molecules demonstrates the utility of these computational approaches in identifying potential biological activities, ranging from antimicrobial to antiplasmodial effects.
Molecular Docking and Target Identification
Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. This method calculates the binding energy and affinity, offering a prediction of the compound's inhibitory potential.
A study on a series of new sulphonamide pyrrolidine carboxamide derivatives explored their potential as antiplasmodial agents by docking them against Plasmodium falciparum N-myristoyltransferase (PfNMT), a validated drug target in the malaria-causing parasite. malariaworld.orgplos.orgnih.gov The results revealed that derivatives containing a nitrophenyl group showed significant binding affinities. For instance, compound 10o , N-(1-(adamantan-1-yl)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, emerged as a potent binder to the PfNMT active site with a theoretical inhibition constant (Ki) of 0.09 µM. malariaworld.orgplos.org This strong binding affinity suggests that the nitrophenyl-pyrrolidine scaffold is a promising framework for developing antiplasmodial drugs.
Similarly, computational studies on 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid predicted its potential to inhibit multiple biological targets. nih.gov Molecular docking simulations indicated promising binding prospects against dihydropteroate (B1496061) synthase, DNA topoisomerase, and the SARS-CoV-2 spike protein, highlighting the power of in silico screening to identify polypharmacological potential. nih.gov
Table 1: Predicted Binding Affinities of a Related Nitrophenyl-Pyrrolidine Compound Against Various Protein Targets
| Protein Target | Binding Affinity (kcal/mol) | Reference |
| Dihydropteroate Synthase | -8.1 | nih.gov |
| DNA Topoisomerase | -7.9 | nih.gov |
| SARS-CoV-2 Spike Protein | -7.5 | nih.gov |
This interactive table presents data from docking studies on 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, a compound structurally related to the subject of this article.
Predicting Antimicrobial and Antioxidant Activities
Predictive models are also built upon experimental data from biological assays. For example, research into substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides as mimics of proline-rich antimicrobial peptides provides valuable data for building QSAR models. researchgate.netnih.gov In this study, compounds were synthesized and tested against a panel of bacteria to determine their minimum inhibitory concentration (MIC). researchgate.netnih.gov One derivative, compound 4b , showed a high degree of antibacterial activity against Staphylococcus aureus with an MIC value of 15.6 µg/mL. researchgate.netnih.gov
The antioxidant properties of these compounds were also evaluated, with some derivatives showing significantly better radical scavenging capacity than standard controls like ascorbic acid. researchgate.netnih.gov This type of quantitative biological data is essential for developing predictive QSAR models, which correlate chemical structures with specific biological activities. Such models could then be used to predict the antibacterial and antioxidant potential of this compound.
Table 2: Experimentally Determined Biological Activities of Related N-(nitrophenyl)pyrrolidine-2-carboxamides
| Compound | Biological Activity | Measurement (IC50 / MIC) | Organism/Assay | Reference |
| 4b | Antibacterial | 15.6 µg/mL | Staphylococcus aureus | researchgate.netnih.gov |
| 4k | Antioxidant (ABTS) | 1.45 x 10⁻⁴ mg/mL | ABTS radical cation | researchgate.netnih.gov |
| 4a | Antioxidant (DPPH) | 1.22 x 10⁻³ mg/mL | DPPH radical | researchgate.netnih.gov |
This interactive table shows experimental results that form the basis for creating predictive computational models for antimicrobial and antioxidant activities.
Conclusion and Future Research Directions in N 3 Nitrophenyl Pyrrolidine 1 Carboxamide Research
Synthesis and Optimization Avenues
Future synthetic research on N-(3-nitrophenyl)pyrrolidine-1-carboxamide and its analogs should focus on developing more efficient, stereoselective, and scalable methods. Current strategies for the synthesis of N-aryl-substituted pyrrolidines include reductive amination of diketones and 1,3-dipolar cycloadditions. mdpi.comnih.gov
Key Optimization Strategies:
Catalyst Development: Exploring novel catalysts, such as iridium-based systems for transfer hydrogenation, can lead to higher yields and better stereoselectivity in the synthesis of the pyrrolidine (B122466) core. mdpi.com
Flow Chemistry: Implementing continuous flow chemistry processes could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its derivatives.
Diversity-Oriented Synthesis (DOS): A DOS approach can be employed to rapidly generate a library of analogs by systematically modifying the substituents on both the nitrophenyl and pyrrolidine rings. nih.gov This would facilitate a comprehensive structure-activity relationship (SAR) study.
A critical aspect of optimization will be the exploration of different isomers and substituted analogs to enhance biological activity and selectivity. For instance, the position of the nitro group on the phenyl ring and the presence of other substituents can significantly influence the compound's electronic properties and its interaction with biological targets. nih.gov
Table 1: Potential Synthetic Routes for Analog Generation
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Reductive Amination | Reaction of a suitable diketone with 3-nitroaniline (B104315) followed by reduction. mdpi.com | High efficiency and applicability to a wide range of substrates. |
| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and a dipolarophile. nih.gov | High degree of regio- and stereocontrol. |
| C-H Activation | Direct functionalization of C-H bonds on the pyrrolidine or phenyl ring. nih.gov | Atom-economical and allows for late-stage diversification. |
Advanced Biological Target Identification and Validation
While the broad biological activities of nitro compounds and pyrrolidine derivatives are known, the specific molecular targets of this compound remain to be elucidated. nih.govontosight.ai Future research should employ advanced techniques to identify and validate its biological targets.
Target Identification Methodologies:
Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.
Computational Docking: In silico screening against libraries of known protein structures to predict potential binding sites and interaction modes. researchgate.net
Phenotypic Screening: High-content screening of the compound across various cell lines to identify specific cellular phenotypes, followed by target deconvolution.
Once potential targets are identified, validation is crucial. This can be achieved through techniques such as:
Genetic Knockdown/Knockout: Using siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target protein and observe the effect on the compound's activity.
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and quantify the binding affinity.
Given that related compounds have shown potential as antimicrobial and anticancer agents, initial investigations could focus on targets within these therapeutic areas, such as bacterial enzymes or proteins involved in cancer cell proliferation. researchgate.netacs.org
Table 2: Potential Biological Targets for Investigation
| Therapeutic Area | Potential Molecular Targets | Rationale |
|---|---|---|
| Oncology | Kinases, DNA repair enzymes (e.g., PARP) nih.gov | Many anticancer drugs target these pathways. |
| Infectious Diseases | Bacterial enzymes (e.g., DNA gyrase, N-myristoyltransferase) plos.orgnih.gov | Essential for bacterial survival and common targets for antibiotics. |
| Neuroscience | Ionotropic glutamate (B1630785) receptors (iGluRs) nih.gov | Pyrrolidine analogs have shown activity at these receptors. |
Collaborative Research Paradigms
The multifaceted nature of drug discovery necessitates a collaborative approach to accelerate the development of this compound.
Key Areas for Collaboration:
Academia-Industry Partnerships: Academic labs can focus on fundamental research, such as novel synthesis routes and initial biological screening, while industry partners can provide resources for large-scale synthesis, high-throughput screening, and preclinical development.
Interdisciplinary Consortia: Bringing together experts in synthetic chemistry, pharmacology, computational biology, and clinical medicine can foster a more holistic approach to understanding the compound's mechanism of action and therapeutic potential.
Open Science Initiatives: Sharing data and research findings through open platforms can prevent duplication of effort and stimulate broader scientific inquiry into this class of compounds.
By fostering a collaborative environment, researchers can leverage diverse expertise and resources to overcome the challenges inherent in drug discovery and unlock the full therapeutic potential of this compound and its derivatives.
Q & A
Q. What are the key physicochemical properties of N-(3-nitrophenyl)pyrrolidine-1-carboxamide that influence its experimental handling and solubility?
The compound has a molecular weight of 235.24 g/mol, a polar surface area (PSA) of 75.48 Ų (indicating moderate polarity), and a calculated logP of 2.0, suggesting moderate lipophilicity . Its boiling point (452.4±37.0 °C) and density (1.4±0.1 g/cm³) guide solvent selection (e.g., dimethylformamide or dichloromethane) and purification methods. The nitro group’s electron-withdrawing nature may reduce solubility in non-polar solvents, requiring optimization for biological assays .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?
- NMR : 1H NMR identifies pyrrolidine protons (δ 1.8–3.5 ppm) and aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl). 13C NMR confirms the carboxamide carbonyl (δ ~165 ppm).
- IR : A strong C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 and ~1350 cm⁻¹) are diagnostic.
- Mass Spectrometry : High-resolution MS (m/z 235.0958 for [M+H]⁺) validates the molecular formula .
- X-ray Crystallography : If crystalline, SHELXL refinements provide bond lengths/angles and nitro group orientation .
Advanced Research Questions
Q. What synthetic routes are effective for preparing this compound, and how can reaction conditions be optimized?
- Step 1 : Pyrrolidine ring synthesis via cyclization of 1,4-diketones or γ-aminobutyric acid derivatives.
- Step 2 : Coupling with 3-nitroaniline using carbodiimide reagents (e.g., EDC/HCl) and a catalyst (e.g., HOBt) in anhydrous DMF at 0–5°C to suppress nitro group reduction.
- Optimization : Monitor by TLC (Rf ~0.5 in EtOAc/hexane). Purify via silica gel chromatography (gradient elution) to remove unreacted aniline .
Q. How do electronic effects of the 3-nitrophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
The nitro group deactivates the phenyl ring, directing electrophilic substitution to the meta position. In nucleophilic acyl substitution, the carboxamide’s electron-deficient aryl group may reduce reactivity, requiring stronger bases (e.g., NaH) for alkylation. Computational studies (e.g., DFT) can quantify charge distribution .
Q. What computational approaches model the binding interactions of this compound with biological targets?
- Molecular Docking (AutoDock Vina) : Predict binding affinities to enzymes (e.g., kinases) by aligning the nitro group in hydrophobic pockets.
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories.
- QSAR : Correlate nitro group’s Hammett σ constants with bioactivity data from analogs in .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H-13C couplings.
- X-ray Diffraction : Resolve stereochemical ambiguities (e.g., amide bond geometry) using SHELXL-refined structures .
- High-Resolution MS : Confirm molecular formula (C11H13N3O3) to rule out isobaric impurities .
Q. What strategies mitigate by-product formation during synthesis?
- Stoichiometry : Use 1.2 equivalents of 3-nitroaniline to drive coupling completion.
- Temperature Control : Maintain <5°C during carbodiimide activation to prevent nitro group side reactions.
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product from diastereomers or oligomers .
Q. How does the nitro group’s redox activity affect metabolic stability in biological systems?
The nitro group may undergo hepatic reduction to an amine (via cytochrome P450), forming reactive intermediates. Assess metabolic stability using:
- In Vitro Assays : Incubate with liver microsomes and quantify metabolites via LC-MS.
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to monitor oxidative stress in cell lines .
Q. Which crystallization techniques yield high-quality single crystals for X-ray studies?
Q. How does the pyrrolidine ring’s conformation influence the compound’s biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
